molecular formula C20H18ClN3O3 B4586801 N-(3-chloro-4-methylphenyl)-2-[(2-naphthyloxy)acetyl]hydrazinecarboxamide

N-(3-chloro-4-methylphenyl)-2-[(2-naphthyloxy)acetyl]hydrazinecarboxamide

Cat. No.: B4586801
M. Wt: 383.8 g/mol
InChI Key: XHNALUPUBILJAN-UHFFFAOYSA-N
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Description

N-(3-chloro-4-methylphenyl)-2-[(2-naphthyloxy)acetyl]hydrazinecarboxamide is a useful research compound. Its molecular formula is C20H18ClN3O3 and its molecular weight is 383.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 383.1036691 g/mol and the complexity rating of the compound is 519. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antihypertensive and Antimicrobial Activities

Compounds synthesized from related chemical structures have shown significant antihypertensive α-blocking activity and low toxicity , making them potential candidates for the development of new antihypertensive drugs (Abdel-Wahab et al., 2008). Additionally, derivatives containing hydrazide, pyrrole, and chloroquinoxaline moieties exhibited good antimicrobial activity against various pathogens, highlighting their potential in combating microbial infections (Mickevičienė et al., 2015).

Antioxidant and Anticancer Properties

Certain synthesized compounds, particularly those related to the structure of interest, have been evaluated for their antioxidant and anticancer activities . These studies suggest the potential of these compounds in developing therapeutic agents for treating various diseases, including cancer (Devi et al., 2010). The ability of these compounds to inhibit the growth of cancer cells and protect against oxidative stress underscores their significance in medical research.

Schiff Base Ligands and Metal Complexes

Research into Schiff base ligands derived from similar compounds has demonstrated their ability to form complexes with various metals. These complexes have been characterized and studied for their antimicrobial activity and potential as DNA cleavage agents , offering insights into their application in medicinal chemistry and drug development (Nagesh & Mruthyunjayaswamy, 2015).

Cholinesterase Inhibitors

Studies on derivatives of related chemical structures have identified them as effective cholinesterase inhibitors , showing promise for the treatment of neurological disorders such as Alzheimer's disease. The exploration of these compounds' inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) highlights their potential therapeutic applications (Kausar et al., 2021).

Properties

IUPAC Name

1-(3-chloro-4-methylphenyl)-3-[(2-naphthalen-2-yloxyacetyl)amino]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClN3O3/c1-13-6-8-16(11-18(13)21)22-20(26)24-23-19(25)12-27-17-9-7-14-4-2-3-5-15(14)10-17/h2-11H,12H2,1H3,(H,23,25)(H2,22,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHNALUPUBILJAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)NNC(=O)COC2=CC3=CC=CC=C3C=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(3-chloro-4-methylphenyl)-2-[(2-naphthyloxy)acetyl]hydrazinecarboxamide
Reactant of Route 2
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N-(3-chloro-4-methylphenyl)-2-[(2-naphthyloxy)acetyl]hydrazinecarboxamide
Reactant of Route 3
N-(3-chloro-4-methylphenyl)-2-[(2-naphthyloxy)acetyl]hydrazinecarboxamide
Reactant of Route 4
N-(3-chloro-4-methylphenyl)-2-[(2-naphthyloxy)acetyl]hydrazinecarboxamide
Reactant of Route 5
N-(3-chloro-4-methylphenyl)-2-[(2-naphthyloxy)acetyl]hydrazinecarboxamide
Reactant of Route 6
N-(3-chloro-4-methylphenyl)-2-[(2-naphthyloxy)acetyl]hydrazinecarboxamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.